molecular formula C17H26O2 B14733175 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate CAS No. 5454-16-0

4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate

Cat. No.: B14733175
CAS No.: 5454-16-0
M. Wt: 262.4 g/mol
InChI Key: OOOVJAIDOOWQFJ-UHFFFAOYSA-N
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Description

4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoate group attached to a phenyl ring, which is further substituted with a 2,4,4-trimethylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate typically involves the esterification of 4-(2,4,4-Trimethylpentan-2-yl)phenol with propanoic acid or its derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinones or hydroquinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may be explored for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

Industry: In the industrial sector, this compound can be used as a stabilizer or additive in polymer formulations, enhancing the properties of plastics and resins.

Mechanism of Action

The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

    4-(2,4,4-Trimethylpentan-2-yl)phenol: Shares the same phenyl and alkyl groups but lacks the ester functionality.

    4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate: Similar structure with an acetate group instead of a propanoate group.

Uniqueness: 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties

Properties

CAS No.

5454-16-0

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] propanoate

InChI

InChI=1S/C17H26O2/c1-7-15(18)19-14-10-8-13(9-11-14)17(5,6)12-16(2,3)4/h8-11H,7,12H2,1-6H3

InChI Key

OOOVJAIDOOWQFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C

Origin of Product

United States

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